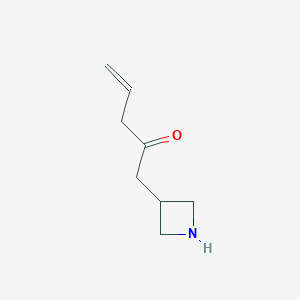![molecular formula C12H12Cl2FN3O B13167406 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B13167406.png)
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrazole ring substituted with a 4-fluorophenyl group, a methyl group, and a chloroacetamide moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride typically involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of an acid-binding agent like triethylamine . This reaction is carried out under mild conditions, ensuring high yield and purity. The process is straightforward and involves the following steps:
- Dissolution of N-isopropyl-4-fluoroaniline in an appropriate solvent.
- Addition of chloroacetyl chloride dropwise while maintaining the reaction temperature.
- Introduction of triethylamine to bind the acid by-products.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of triethylamine is particularly advantageous as it can be easily recovered and reused, minimizing waste . The equipment used is designed to handle the corrosive nature of the reagents, and the reaction conditions are controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Oxidized forms of the compound, potentially altering its biological activity.
Reduction: Reduced forms, which may have different physical and chemical properties.
Hydrolysis: Corresponding acids and amines.
科学的研究の応用
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism by which 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system under investigation .
類似化合物との比較
Similar Compounds
2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide: Shares a similar core structure but with different substituents.
2-chloro-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a fluorophenyl group.
2-chloro-N-phenylacetamide: Lacks the fluorophenyl and pyrazole moieties.
Uniqueness
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various research and industrial applications.
特性
分子式 |
C12H12Cl2FN3O |
|---|---|
分子量 |
304.14 g/mol |
IUPAC名 |
2-chloro-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-4-2-9(14)3-5-10;/h2-6H,7H2,1H3,(H,15,18);1H |
InChIキー |
LQPMMZGVTGIHIH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=C(C=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)





![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
![({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)
![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13167371.png)
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13167381.png)

![2-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13167384.png)


